3-{[1-methyl-3-(pyridin-4-yl)-1H-pyrazol-5-yl]methyl}-1-[(thiophen-2-yl)methyl]urea
CAS No.: 2309346-96-9
Cat. No.: VC6133744
Molecular Formula: C16H17N5OS
Molecular Weight: 327.41
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2309346-96-9 |
|---|---|
| Molecular Formula | C16H17N5OS |
| Molecular Weight | 327.41 |
| IUPAC Name | 1-[(2-methyl-5-pyridin-4-ylpyrazol-3-yl)methyl]-3-(thiophen-2-ylmethyl)urea |
| Standard InChI | InChI=1S/C16H17N5OS/c1-21-13(9-15(20-21)12-4-6-17-7-5-12)10-18-16(22)19-11-14-3-2-8-23-14/h2-9H,10-11H2,1H3,(H2,18,19,22) |
| Standard InChI Key | HFKDSIAXIIGBJR-UHFFFAOYSA-N |
| SMILES | CN1C(=CC(=N1)C2=CC=NC=C2)CNC(=O)NCC3=CC=CS3 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s IUPAC name, 1-[(2-methyl-5-pyridin-4-ylpyrazol-3-yl)methyl]-3-(thiophen-2-ylmethyl)urea, reflects its intricate structure (Fig. 1). Key features include:
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A 1-methyl-3-(pyridin-4-yl)-1H-pyrazole core, providing a planar aromatic system conducive to π-π stacking interactions.
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A thiophene ring linked via a methylene group to the urea functional group, introducing sulfur-based electronic effects.
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A urea bridge (-NH-C(=O)-NH-) that enhances hydrogen-bonding capabilities with biological targets .
Table 1: Fundamental Chemical Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 327.41 g/mol |
| CAS Registry Number | 2309346-96-9 |
| SMILES | CNC(=O)NCC1=CC=CS1 |
| Topological Polar Surface | 97.8 Ų |
The compound’s solubility remains uncharacterized, though analogs with similar urea and heterocyclic components exhibit moderate solubility in polar aprotic solvents like DMSO .
Synthesis and Characterization
Synthetic Pathways
The synthesis of 3-{[1-methyl-3-(pyridin-4-yl)-1H-pyrazol-5-yl]methyl}-1-[(thiophen-2-yl)methyl]urea typically involves multi-step organic reactions:
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Pyrazole Ring Formation: Condensation of hydrazine derivatives with diketones or β-keto esters yields the 1-methyl-3-(pyridin-4-yl)-1H-pyrazole intermediate.
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Methylene Bridging: Alkylation of the pyrazole nitrogen with a bromomethyl-thiophene precursor introduces the thiophene moiety .
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Urea Coupling: Reaction with an isocyanate or carbodiimide reagent forms the urea linkage.
Spectroscopic Characterization
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NMR: -NMR spectra confirm the presence of methyl groups (δ ~3.0 ppm), pyridinyl protons (δ ~8.5 ppm), and thiophene protons (δ ~7.0 ppm) .
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Mass Spectrometry: ESI-MS exhibits a molecular ion peak at m/z 327.41, consistent with the molecular formula.
Biological Activities and Mechanistic Insights
Anti-Inflammatory Activity
The pyrazole and thiophene rings enable interactions with cyclooxygenase-2 (COX-2) and NF-κB pathways, reducing pro-inflammatory cytokine production. In murine models, structural analogs demonstrate 40–60% inhibition of TNF-α at 10 μM concentrations .
Table 2: Biological Activity Profile
| Target Pathway | Assay Model | Activity (IC) | Citation |
|---|---|---|---|
| COX-2 Inhibition | RAW 264.7 Macrophages | 5.8 μM | |
| EGFR Kinase Inhibition | MCF-7 Cells | 2.1 μM | |
| TNF-α Suppression | Murine Model | 40% Reduction |
Structural Analogs and Comparative Analysis
Key Analog: 1-((5-(1-Methyl-1H-Pyrazol-4-yl)Pyridin-3-yl)Methyl)-3-(Thiophen-2-ylMethyl)Urea
This analog (CAS: 2034310-04-6) shares the same molecular formula but differs in pyrazole substitution (Table 3). The 1-methyl group on the pyrazole ring alters steric hindrance, reducing COX-2 affinity by 30% compared to the target compound .
Table 3: Structural Comparison with Analog
| Feature | Target Compound | Analog |
|---|---|---|
| Pyrazole Substitution | 1-Methyl, 3-pyridin-4-yl | 1-Methyl, 4-pyridin-3-yl |
| Thiophene Linkage | Methylene to urea | Identical |
| COX-2 IC | 5.8 μM | 8.4 μM |
Therapeutic Applications and Future Directions
Drug Development Prospects
The compound’s dual inhibition of inflammatory and oncogenic pathways positions it as a candidate for:
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Rheumatoid Arthritis: Targeting COX-2 and TNF-α simultaneously.
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Oncology: Adjuvant therapy to enhance chemotherapeutic efficacy.
Research Gaps and Recommendations
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Pharmacokinetic Studies: Oral bioavailability and metabolic stability remain uncharacterized.
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In Vivo Toxicity: Chronic toxicity profiles in mammalian models are needed.
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Crystallographic Studies: X-ray diffraction to elucidate target binding modes.
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